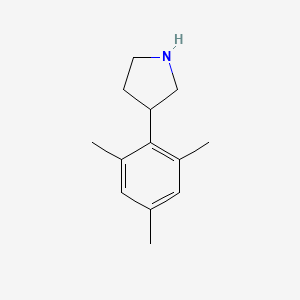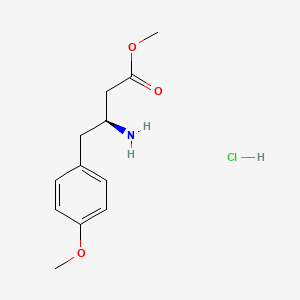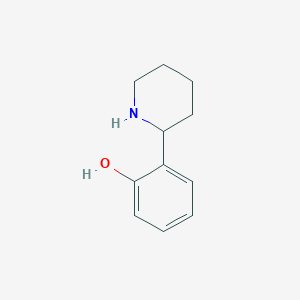![molecular formula C9H14ClN B13600899 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride CAS No. 2792217-27-5](/img/structure/B13600899.png)
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(prop-2-yn-1-yl)-1-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride typically involves the N-alkylation of azaspiro compounds with propargyl bromide. This reaction is carried out in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions. The reaction mixture is stirred vigorously at room temperature, and the product is isolated by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
化学反応の分析
Types of Reactions
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
3-iodo-2-propynyl butylcarbamate: Another compound with a prop-2-yn-1-yl group, used as a biocide.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A compound used in Sonogashira cross-coupling reactions.
Uniqueness
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its spirocyclic structure and the presence of the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
2792217-27-5 |
|---|---|
分子式 |
C9H14ClN |
分子量 |
171.67 g/mol |
IUPAC名 |
3-prop-2-ynyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h1,8,10H,3-7H2;1H |
InChIキー |
AVHHFBWUSJNGRZ-UHFFFAOYSA-N |
正規SMILES |
C#CCC1CNC12CCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


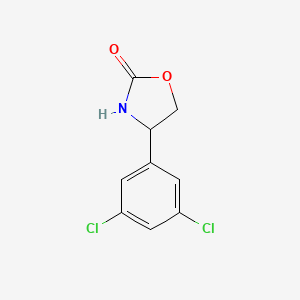
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
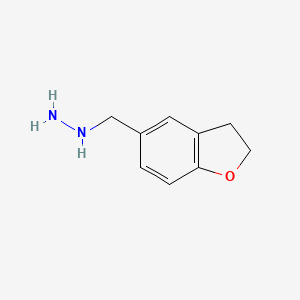
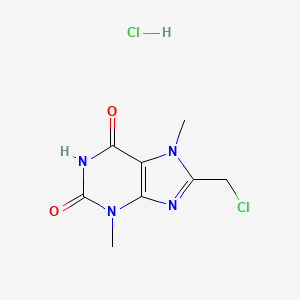
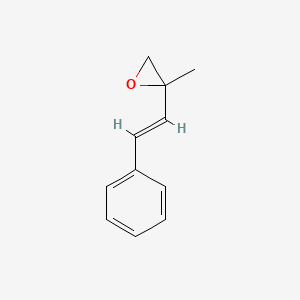

![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
